

Methanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methanesulfonyl fluoride*

Cat. No.: *B1206497*

[Get Quote](#)

CAS Number: 558-25-8

This technical guide provides an in-depth overview of **methanesulfonyl fluoride** (MSF), a pivotal compound in neuropharmacological research and a versatile reagent in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and its role as a potent acetylcholinesterase inhibitor.

Chemical and Physical Properties

Methanesulfonyl fluoride is a colorless to light yellow liquid with a pungent odor.^{[1][2]} It is a corrosive and highly toxic compound that reacts with water.^{[1][3]} Below is a summary of its key physical and chemical properties.

Property	Value	Source
CAS Number	558-25-8	[1] [3] [4] [5]
Molecular Formula	CH ₃ FO ₂ S	[3] [4] [5]
Molecular Weight	98.10 g/mol	[3] [4] [5]
Boiling Point	123-124 °C at 760 mmHg	[1] [4]
Density	1.427 g/mL at 25 °C	[1] [4]
Solubility in Water	Reacts	[1]
Refractive Index	1.360	[1]
Appearance	Clear colorless to yellow liquid	[3]
Odor	Pungent	[1]

Synthesis and Purification

Methanesulfonyl fluoride is typically synthesized from methanesulfonyl chloride through a nucleophilic substitution reaction with a fluoride salt.

Experimental Protocol: Synthesis from Methanesulfonyl Chloride

This protocol is adapted from established synthetic methods.[\[1\]](#)[\[6\]](#)

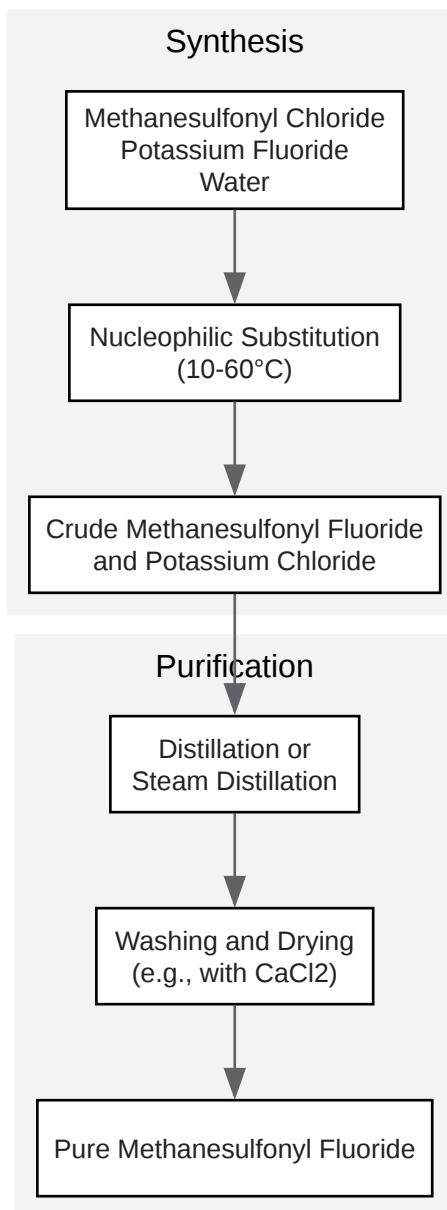
Materials:

- Methanesulfonyl chloride (CH₃SO₂Cl)
- Potassium fluoride (KF)
- Water (H₂O)
- 3000 mL tank-type stirred chemical reactor with a stirring device and a heat exchange device

Procedure:

- In a 3000 mL tank-type stirred chemical reactor, add 1125.0 g of potassium fluoride and 2000 mL of water.
- Under stirring and with heat exchange to control the temperature, slowly add 1851.9 g of methanesulfonyl chloride dropwise.
- Maintain the reaction temperature between 10°C and 60°C by controlling the rate of addition and the heat exchange.
- After the addition of methanesulfonyl chloride is complete, continue stirring for an additional 15 minutes.
- The resulting mixture contains the crude product, **methanesulfonyl fluoride**, and the by-product, potassium chloride.

Purification


The primary method for purifying **methanesulfonyl fluoride** is distillation.^[7] Steam distillation can also be employed to isolate the product from the reaction mixture.^[1]

Purification by Distillation:

- Apparatus: Standard distillation apparatus.
- Procedure: The crude reaction mixture is subjected to distillation. **Methanesulfonyl fluoride**, with a boiling point of 123-124 °C at atmospheric pressure, is collected.^{[1][4]} For heat-sensitive reactions or to lower the boiling point, vacuum distillation can be utilized.
- Work-up: After distillation, the collected **methanesulfonyl fluoride** can be washed with water (if phase separation is feasible and the compound's reactivity with water is managed) and dried over a suitable drying agent like calcium chloride before a final distillation.^[7]

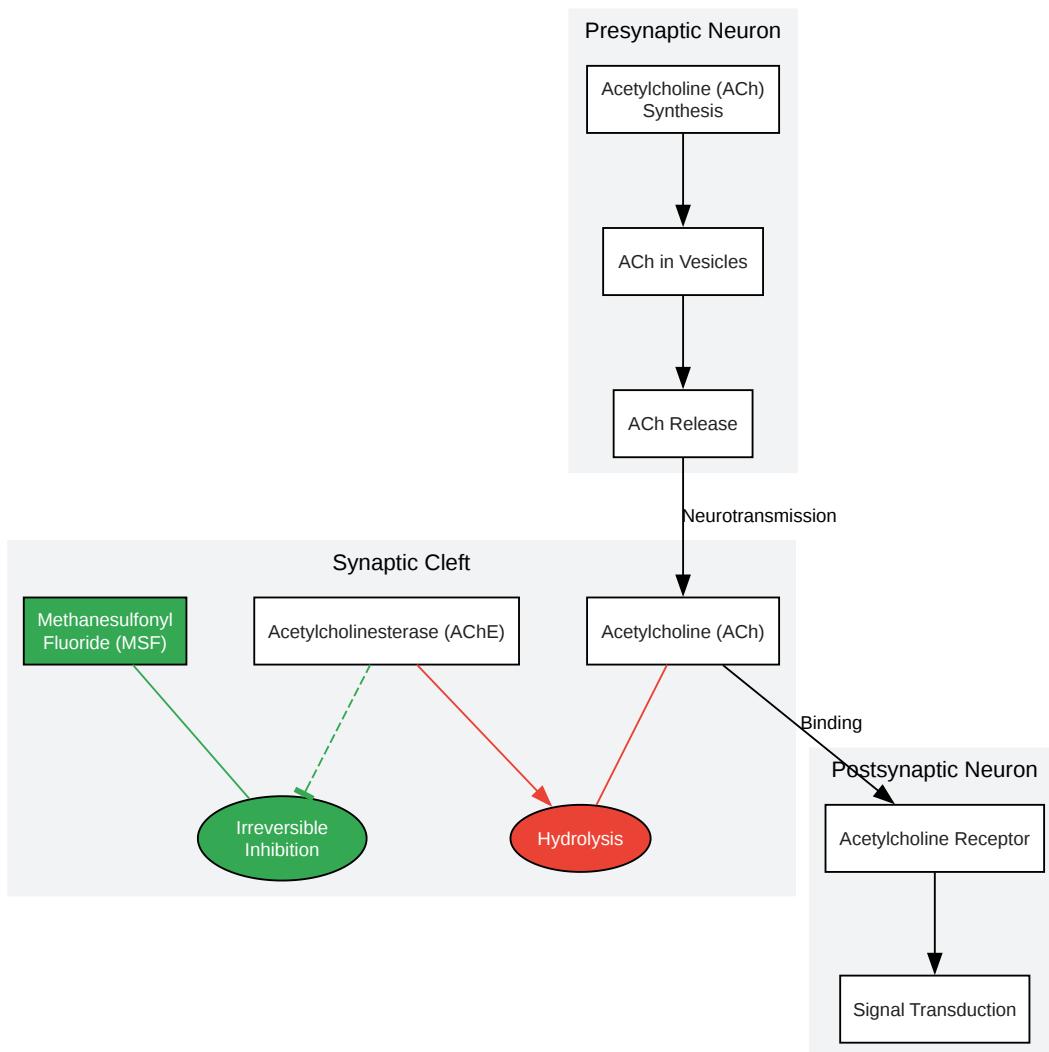
The general workflow for the synthesis and purification of **methanesulfonyl fluoride** is illustrated below.

Synthesis and Purification of Methanesulfonyl Fluoride

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Mechanism of Action: Acetylcholinesterase Inhibition


Methanesulfonyl fluoride is a potent and irreversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh).[\[1\]](#)[\[8\]](#) This inhibitory action forms the basis of its investigation as a therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic signaling.[\[9\]](#)[\[10\]](#)

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to the loss of cholinergic neurons and the subsequent reduction in acetylcholine levels in the brain.[\[9\]](#)[\[10\]](#)[\[11\]](#) By inhibiting AChE, **methanesulfonyl fluoride** increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The interaction between **methanesulfonyl fluoride** and acetylcholinesterase involves the covalent modification of a serine residue within the active site of the enzyme, leading to its irreversible inactivation.[\[8\]](#)

The following diagram illustrates the cholinergic signaling pathway and the inhibitory action of **methanesulfonyl fluoride**.

Cholinergic Signaling Pathway and Inhibition by Methanesulfonyl Fluoride

[Click to download full resolution via product page](#)

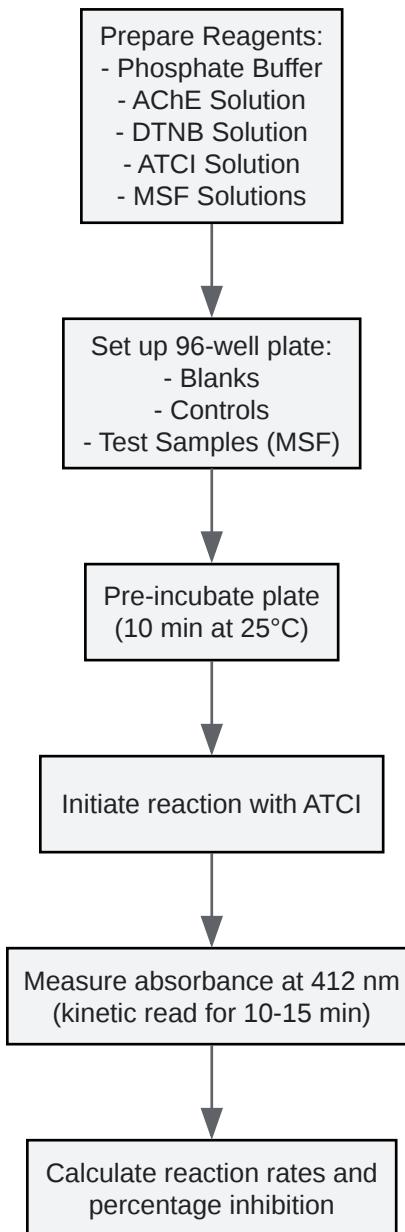
Cholinergic Signaling and MSF Inhibition

Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)

The activity of acetylcholinesterase and its inhibition by **methanesulfonyl fluoride** can be quantified using the colorimetric method developed by Ellman.[\[12\]](#)[\[13\]](#)[\[14\]](#) This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[\[14\]](#)

Materials:

- 0.1 M Sodium phosphate buffer, pH 8.0
- 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
- 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
- Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer, keep on ice)
- **Methanesulfonyl fluoride** (MSF) solution in an appropriate solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm


Procedure (96-well plate format):

- Plate Setup:
 - Blank: 150 μ L Phosphate Buffer + 10 μ L DTNB + 10 μ L ATCI solvent (e.g., water).
 - Control (100% activity): 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L MSF solvent.
 - Test Sample (with inhibitor): 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L MSF solution at various concentrations.

- Pre-incubation: Add the buffer, AChE solution, DTNB, and MSF/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]
- Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCl solution to start the reaction. To the blank wells, add 10 µL of deionized water. The final volume in each well should be 180 µL.[12]
- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]
- Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the rate of the test samples to the rate of the control.

The workflow for the AChE inhibition assay is depicted below.

Workflow for Acetylcholinesterase Inhibition Assay

[Click to download full resolution via product page](#)

AChE Inhibition Assay Workflow

Safety and Handling

Methanesulfonyl fluoride is a highly toxic and corrosive substance.[1][3] It is a poison by ingestion, inhalation, and subcutaneous routes.[3] Contact with moisture can produce highly corrosive and toxic fumes of hydrogen fluoride gas.[3] When heated to decomposition, it emits very toxic fumes of fluorides and sulfur oxides.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methanesulfonyl fluoride is a compound of significant interest due to its potent and irreversible inhibition of acetylcholinesterase, making it a valuable tool in the study of cholinergic signaling and a potential therapeutic agent for Alzheimer's disease. This guide has provided a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and a thorough explanation of its mechanism of action, including a practical protocol for assessing its inhibitory activity. Researchers and drug development professionals should adhere to strict safety precautions when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 2. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Methanesulfonyl fluoride | 558-25-8 | FM181569 | Biosynth [biosynth.com]
- 5. Methanesulfonyl fluoride (CAS 558-25-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. CN101747237A - Method for preparing methanesulfonyl fluoride CH₃SO₂F by methylsulfonyl chloride CH₃SO₂Cl - Google Patents [patents.google.com]
- 7. Methanesulfonyl Fluoride | CH₃FO₂S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Disentangling the formation, mechanism, and evolution of the covalent methanesulfonyl fluoride acetylcholinesterase adduct: Insights into an aged-like inactive complex susceptible to reactivation by a combination of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Cholinergic Signaling in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Methanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206497#methanesulfonyl-fluoride-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

